molecular formula C12H6BrFO B12818531 1-Bromo-6-fluorodibenzo[b,d]furan

1-Bromo-6-fluorodibenzo[b,d]furan

Cat. No.: B12818531
M. Wt: 265.08 g/mol
InChI Key: CVBPBKGCEWGRAJ-UHFFFAOYSA-N
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Description

1-Bromo-6-fluorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6BrFO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 1 and 6 are replaced by bromine and fluorine atoms, respectively. This compound is of significant interest in various fields, including organic synthesis and materials science, due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-fluorodibenzo[b,d]furan can be synthesized through several methods. One common approach involves the bromination and fluorination of dibenzofuran. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-6-fluorodibenzo[b,d]furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6-fluorodibenzo[b,d]furan depends on its specific application. In chemical reactions, the bromine and fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-6-fluorodibenzo[b,d]furan is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. The combination of these halogens can enhance the compound’s stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C12H6BrFO

Molecular Weight

265.08 g/mol

IUPAC Name

1-bromo-6-fluorodibenzofuran

InChI

InChI=1S/C12H6BrFO/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H

InChI Key

CVBPBKGCEWGRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C2C(=CC=C3)Br

Origin of Product

United States

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